Nickel acetate tetrahydrate

Vue d'ensemble

Description

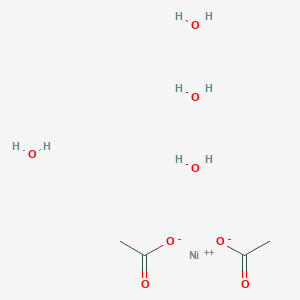

Nickel acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·4H₂O. It appears as a green crystalline solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and polar solvents, making it a versatile reagent in chemical synthesis and catalysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:

Oxidation: Nickel acetate can be oxidized to form nickel oxide.

Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.

Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.

Substitution: Various ligands can be introduced in solution under controlled pH and temperature.

Major Products:

- Nickel oxide (NiO)

- Metallic nickel (Ni)

- Nickel complexes with different ligands

Applications De Recherche Scientifique

Industrial Applications

1. Electroplating

Nickel acetate tetrahydrate is primarily used in electroplating processes. It serves as a nickel source for depositing nickel coatings on various substrates, enhancing corrosion resistance and surface hardness. The compound is favored for its ability to produce high-quality nickel deposits, making it essential in industries such as automotive and electronics .

2. Textile Industry

In textile manufacturing, nickel acetate acts as a mordant, facilitating the dyeing process. It helps fix dyes to fabrics, improving colorfastness and vibrancy. This application is particularly relevant in producing high-quality textiles that require durable coloration .

3. Catalysis

This compound is employed as a catalyst in various chemical reactions, including the synthesis of organic compounds and the production of polynuclear nickel complexes used in molecular magnetism . Its catalytic properties are harnessed in the preparation of nickel oxide (NiO) through sol-gel methods, which is integral for applications in gas sensors and electrochromic devices .

Nanotechnology Applications

1. Nanocomposites

Recent studies have highlighted the use of this compound in synthesizing nanocomposites. For instance, it serves as a precursor in producing nickel/nickel nitride nanocomposites via deep eutectic solvents. These materials exhibit promising properties for catalysis and energy storage applications .

2. Supercapacitors and Batteries

The compound is also utilized in the hydrothermal synthesis of nanostructured materials like nickel diselenide (NiSe), which are essential for supercapacitors and lithium-ion batteries . These advanced materials contribute to enhanced energy storage capabilities and efficiency.

Case Study 1: Electroplating Efficiency

A recent study investigated the efficiency of this compound in electroplating applications. The results indicated that using this compound resulted in smoother and more uniform coatings compared to traditional nickel sources. The electroplated layers exhibited superior adhesion and durability under various environmental conditions.

Case Study 2: Textile Dyeing Process

In a comparative analysis of dyeing agents, textiles treated with nickel acetate demonstrated significantly improved color retention after multiple washes compared to untreated fabrics. This finding underscores its effectiveness as a mordant in textile applications.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Electroplating | Nickel coating on substrates | Enhanced corrosion resistance, surface hardness |

| Textile Industry | Dye mordant | Improved colorfastness and vibrancy |

| Catalysis | Precursor for organic synthesis | Facilitates complex chemical reactions |

| Nanotechnology | Synthesis of nanocomposites | Enhanced properties for catalysis and energy storage |

| Energy Storage | Production of NiSe | Improved efficiency in supercapacitors and batteries |

Mécanisme D'action

Nickel acetate tetrahydrate can be compared with other nickel salts such as:

- Nickel chloride (NiCl₂)

- Nickel nitrate (Ni(NO₃)₂)

- Nickel sulfate (NiSO₄)

Uniqueness:

- Solubility: this compound is highly soluble in water and polar solvents, unlike some other nickel salts.

- Applications: It is particularly useful in electroplating and as a precursor for nickel-based nanostructures .

Comparaison Avec Des Composés Similaires

- Nickel chloride (NiCl₂)

- Nickel nitrate (Ni(NO₃)₂)

- Nickel sulfate (NiSO₄)

- Nickel acetylacetonate (Ni(C₅H₇O₂)₂)

Propriétés

Numéro CAS |

6018-89-9 |

|---|---|

Formule moléculaire |

C2H6NiO3 |

Poids moléculaire |

136.76 g/mol |

Nom IUPAC |

acetic acid;nickel;hydrate |

InChI |

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Clé InChI |

GRNFHGJTPWYDPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |

SMILES canonique |

CC(=O)O.O.[Ni] |

Key on ui other cas no. |

6018-89-9 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

(CH3COO)2Ni.4H2O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.